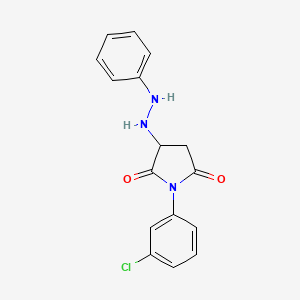
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a heterocyclic compound that contains a pyrrolidine ring and a phenylhydrazine moiety, which gives it unique properties that make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high purity and stability. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is also relatively easy to synthesize, and its properties can be easily modified to suit specific applications. However, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, including its use as a potential therapeutic agent for various diseases. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of new synthesis methods and modifications of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione could lead to the discovery of new applications and potential therapeutic agents.
Métodos De Síntesis
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione can be synthesized using several methods, including the reaction between 3-chlorophenylhydrazine and succinimide in the presence of a base. Another method involves the reaction of 3-chlorophenylhydrazine with maleimide, followed by the addition of benzaldehyde. The synthesis of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione requires careful attention to the reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-4-8-13(9-11)20-15(21)10-14(16(20)22)19-18-12-6-2-1-3-7-12/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZDWHSUEXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)
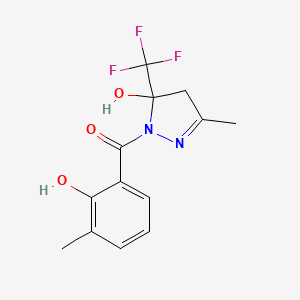
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
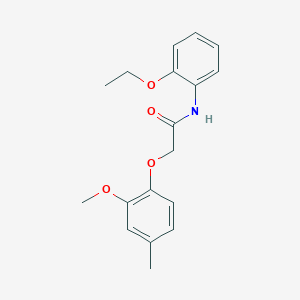
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)


![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
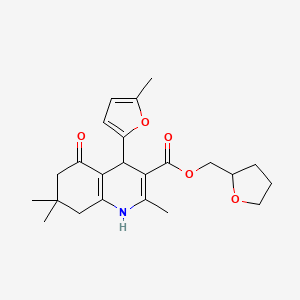
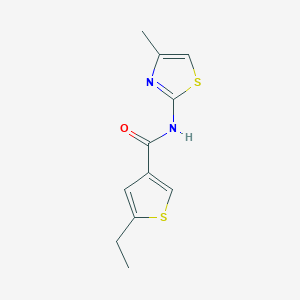
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)